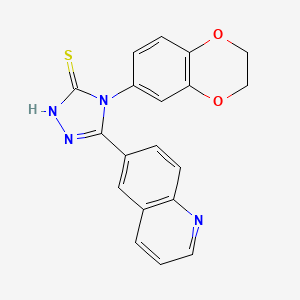

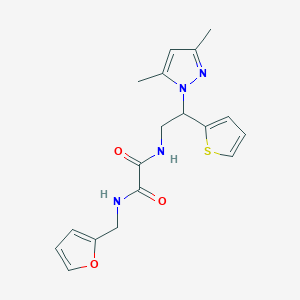

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol, also known as S-3-QD, is a synthetic compound composed of a triazole ring with a thiol group and a quinoline-dioxin moiety. It is a relatively new compound, first synthesized in 2014, and has since been studied for its potential applications in various scientific fields. S-3-QD has been found to possess a variety of biochemical and physiological effects, and its structure makes it a promising tool for drug discovery and development. In

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity : A study synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibiting anti-inflammatory activities (Labanauskas et al., 2004).

Synthesis and Reactivity : Another research focused on the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes (Zozulynets et al., 2021).

Antimicrobial Activity : A study prepared quinoline derivatives containing an azole nucleus and evaluated their antimicrobial activity, showing effectiveness against various microorganisms (Özyanik et al., 2012).

Biological Importance : Research synthesized biologically important quinoline incorporated triazole derivatives and screened them for antimicrobial activities (D'Souza et al., 2020).

Synthesis and Antimicrobial Activity : A study synthesized 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring and evaluated their antimicrobial activity, finding some compounds particularly effective against bacteria and fungi (Yurttaş et al., 2020).

Antitumor and Antioxidant Activities : Another research conducted regioselective synthesis of triazole derivatives and evaluated them for antitumor and antioxidant activities, demonstrating varying degrees of effectiveness (Behalo et al., 2017).

Thiol-Thione Tautomerism and Antileishmanial Activity : A study investigated the thiol-thione tautomerism of a 1,2,4-triazole derivative with Schiff base and its antileishmanial activity, revealing the compound's potential as an antiparasitic agent (Süleymanoğlu et al., 2017).

Antimicrobial Agents : A study synthesized novel 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, showing good or moderate activity for the compounds screened (Bayrak et al., 2009).

Cytotoxicity and Immunocompetent Cell Effects : Another research focused on the synthesis and evaluation of cytotoxicity of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, indicating high cytotoxicity in vitro against thymocytes and lymphocytes (Mavrova et al., 2009).

Antimicrobial and Antitubercular Activities : A study synthesized thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole and evaluated them for antimicrobial and antitubercular activities (Dave et al., 2007).

Antimicrobial Activity of Triazole Derivatives : Research synthesized new triazole derivatives and investigated their antimicrobial activities against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

Antimicrobial Agents Synthesis : A study described the efficient synthesis of 1,2,4-triazole derivatives and their evaluation as antimicrobial agents, demonstrating potent to weak activities (Behalo et al., 2013).

Synthesis and In Vitro Cytotoxic Properties : Research synthesized novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety and evaluated their in vitro cytotoxic properties on human tumor cell lines (Korcz et al., 2018).

Antimicrobial Activity of Novel Triazoles : A study prepared novel triazole derivatives and assessed their antimicrobial activity, finding moderate to good effects (Martin, 2020).

Antibacterial and Antifungal Properties : Another research highlighted the synthesis of quinolinyl triazole derivatives and their antibacterial and antifungal properties, as well as their use as inhibitors for mild steel in hydrochloric acid medium (Bhat & Shetty, 2021).

Anti-Inflammatory Activity of Triazole Derivatives : A study synthesized 1,2,3-triazole and 1,2,4-triazole derivatives and evaluated their anti-inflammatory activities in vitro, identifying compounds with significant inhibition of IL-6 expression (Liu et al., 2018).

Antimicrobial Activity of Triazole Derivatives : Research synthesized 4-Amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol and tested its derivatives for in vitro antimicrobial activity against Gram-negative bacteria, showing excellent activity (Aly et al., 2011).

Eigenschaften

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c26-19-22-21-18(13-3-5-15-12(10-13)2-1-7-20-15)23(19)14-4-6-16-17(11-14)25-9-8-24-16/h1-7,10-11H,8-9H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSAUZOSBUSRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC5=C(C=C4)N=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2463315.png)

![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2463316.png)

![3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide](/img/structure/B2463322.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2463328.png)

![2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2463329.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2463334.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate](/img/structure/B2463335.png)